EGTA Tetrasodium: An In-depth Technical Guide for Researchers
EGTA Tetrasodium: An In-depth Technical Guide for Researchers
An essential tool for the precise control of calcium ions in biological systems, EGTA tetrasodium (B8768297) is a highly selective chelating agent with broad applications in research, diagnostics, and drug development. This guide provides a comprehensive overview of its properties, mechanisms, and key experimental applications.
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid tetrasodium salt, commonly known as EGTA tetrasodium, is a water-soluble compound widely utilized for its remarkable specificity in binding calcium ions (Ca²⁺). This selectivity, particularly in the presence of magnesium ions (Mg²⁺), makes it an indispensable reagent in studies where the modulation of calcium-dependent signaling pathways is critical. Its ability to buffer calcium concentrations allows researchers to dissect the intricate roles of this ubiquitous second messenger in cellular processes ranging from muscle contraction and neurotransmission to gene expression and apoptosis.
Core Properties and Mechanism of Action
EGTA tetrasodium is the salt form of EGTA, an aminopolycarboxylic acid. Its primary function lies in its ability to form a stable coordination complex with divalent cations, with a pronounced preference for calcium. Unlike the broader-spectrum chelator EDTA, EGTA exhibits a significantly lower affinity for magnesium ions, a crucial feature for experiments conducted in physiological environments where magnesium is typically present at much higher concentrations than calcium.[1][2]
The chelation process involves the binding of a single calcium ion by a single molecule of EGTA in a 1:1 ratio.[3] This interaction effectively sequesters free Ca²⁺ from the solution, thereby preventing it from engaging with its downstream effectors. The stability of the Ca²⁺-EGTA complex is pH-dependent; at a physiological pH of 7, the apparent pKa for calcium binding is 6.91, while the absolute pKa is 11.00.[4][5][6]
Quantitative Data: Physicochemical Properties and Cation Binding
A thorough understanding of the quantitative aspects of EGTA tetrasodium is paramount for its effective application in experimental design. The following tables summarize its key physicochemical properties and binding affinities for various cations.
| Property | Value | Reference |
| CAS Number | 13368-13-3 | [4] |
| Molecular Formula | C₁₄H₂₀N₂Na₄O₁₀ | [3] |
| Molecular Weight | 468.28 g/mol | [3] |
| Appearance | White solid | [2] |
| Solubility | Water | [1] |
| Cation | Log (Stability Constant) | Reference |
| Ca²⁺ | 11.0 | [3] |
| Mg²⁺ | 5.2 | [3] |
| Mn²⁺ | 12.1 | [3] |
| Fe²⁺ | 11.8 | [3] |
| Co²⁺ | 12.3 | [3] |
| Ni²⁺ | 11.8 | [3] |
| Cu²⁺ | 17.7 | [3] |
| Zn²⁺ | 12.9 | [3] |
Experimental Protocols
Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
A concentrated stock solution of EGTA is a common starting point for various experimental buffers.
Materials:
-
EGTA (free acid)
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Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Weigh out the required amount of EGTA free acid.
-
Add the EGTA to a beaker containing deionized water (approximately 80% of the final desired volume).
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add NaOH while monitoring the pH. EGTA will not fully dissolve until the pH is raised to approximately 8.0.
-
Continue stirring and adding NaOH until the EGTA is completely dissolved and the pH is stable at 8.0.
-
Transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume.
-
Sterilize the solution by autoclaving or filtration if required for your application.
-
Store the stock solution at room temperature.
Use of EGTA in Cell Lysis Buffers
EGTA is a critical component of many lysis buffers, where it serves to inhibit the activity of calcium-dependent proteases and nucleases that can degrade proteins and nucleic acids upon cell disruption.[3][7]
Example Lysis Buffer Composition (RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EGTA
-
Protease and phosphatase inhibitor cocktail
Procedure:
-
Prepare the lysis buffer with all components except for the protease and phosphatase inhibitors, which should be added fresh before use.
-
Cool the lysis buffer on ice.
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add the ice-cold lysis buffer to the cells.
-
Incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube for downstream analysis.
Calcium Switch Assay to Study Cell-Cell Adhesion
The calcium switch assay is a classic method to investigate the role of calcium-dependent cell adhesion molecules, such as cadherins. EGTA is used to chelate extracellular calcium, leading to the disruption of these junctions.
Materials:
-
Confluent cell monolayer (e.g., epithelial cells)
-
Low-calcium medium
-
Normal growth medium
-
EGTA stock solution (e.g., 0.5 M)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Wash the confluent cell monolayer twice with PBS.
-
Replace the normal growth medium with a low-calcium medium containing a specific concentration of EGTA (e.g., 2-4 mM).
-
Incubate the cells for a defined period (e.g., 15-60 minutes) to induce the disruption of cell-cell junctions. The optimal time should be determined empirically.
-
To initiate the "switch," remove the low-calcium medium containing EGTA and wash the cells gently with PBS.
-
Add back the normal growth medium (containing physiological calcium levels).
-
Monitor the re-establishment of cell-cell junctions over time using microscopy or by assessing the localization of junctional proteins via immunofluorescence.
Visualizing EGTA's Role: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of EGTA and its application in experimental workflows.
Conclusion
EGTA tetrasodium is a powerful and versatile tool for researchers across numerous disciplines. Its high selectivity for calcium ions allows for the precise manipulation of calcium-dependent processes, providing invaluable insights into their roles in health and disease. By understanding its fundamental properties and employing it in well-designed experimental protocols, scientists and drug development professionals can continue to unravel the complexities of cellular signaling and advance the frontiers of biomedical research.
References
- 1. youtube.com [youtube.com]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. EGTA - Wikipedia [en.wikipedia.org]
- 5. EGTA_(chemical) [chemeurope.com]
- 6. interchim.fr [interchim.fr]
- 7. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
